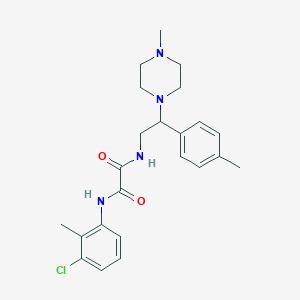

![molecular formula C16H20F6N2O4 B2820064 1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid CAS No. 2490402-26-9](/img/structure/B2820064.png)

1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

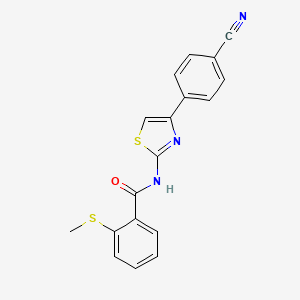

The compound “1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of azetidine derivatives has been described in various studies. For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described in a study . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C16H20F6N2O4 and a molecular weight of 418.336. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives have been studied extensively. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications

1. Synthesis of New Heterocyclic Amino Acid Derivatives This compound is used in the synthesis of new heterocyclic amino acid derivatives. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Development of Pharmaceuticals

The azetidine ring in this compound has been identified as a conformationally restricted component of important pharmacological molecules, including synthetic analogues of natural amino acids, such as γ-aminobutyric acid (GABA). It’s also present in the molecular structure of the well-known antihypertensive drug azelnidipine .

Synthesis of Novel 1,3-Selenazole

Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was obtained via [3+2] cycloaddition. This novel 1,3-selenazole structure was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

Antimicrobial Applications

While specific studies on this compound are not available, similar compounds have shown promising results in antimicrobial applications. For instance, some synthetic conjugates have shown comparable antibacterial results to amoxicillin .

Future Directions

The future directions for research on this compound and similar azetidine derivatives could involve further exploration of their biological activities and potential applications in various fields. For instance, azetidine derivatives have been found to exhibit a variety of biological activities, suggesting potential applications in medicinal chemistry .

properties

IUPAC Name |

1-[3-(azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2C2HF3O2/c1-14(2)9-10-4-3-5-11(6-10)12-7-13-8-12;2*3-2(4,5)1(6)7/h3-6,12-13H,7-9H2,1-2H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINQUDFWCDMSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)

![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)

![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)

![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)

![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)

![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2820002.png)

![(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2820003.png)